![molecular formula C7H15ClN2 B1362680 1-(2-Chloroethyl)-4-methylpiperazine CAS No. 39123-20-1](/img/structure/B1362680.png)
1-(2-Chloroethyl)-4-methylpiperazine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with 2-chloroethyl groups. For example, the synthesis of 1-(2-Chloroethyl)piperidine involves the reaction of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-anilines or 4-chloro-5H-1,2,3-dithiazol-5-one with DABCO in hot PhCl at 131 °C . Another method involves the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate .Scientific Research Applications
Synthesis and Chemical Properties
Cyclization and Synthesis Methods : 1-Amino-4-methylpiperazine, closely related to 1-(2-Chloroethyl)-4-methylpiperazine, is significant as an intermediate in the synthesis of medicinal drugs. It has been synthesized through the cyclization of N,N-bis(2-chloroethyl)methylamine with aqueous hydrazine, providing insights into efficient methods for its isolation and analysis (Kushakova et al., 2004).
Structural and Molecular Analysis : The study of crystal structures like 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole provides insights into the conformation and molecular arrangements of compounds related to 1-(2-Chloroethyl)-4-methylpiperazine, contributing to the understanding of its chemical behavior and properties (Ozbey et al., 2001).
Pharmaceutical and Medicinal Research
- Compound Synthesis for Anticancer Activity : 4-Methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride, a compound related to 1-(2-Chloroethyl)-4-methylpiperazine, has been studied for its in vivo and in vitro anticancer activity, highlighting the potential of related compounds in cancer treatment research (Jiang et al., 2007).
Material Science and Engineering
- Hydrogen-bonding Organic Salts : Research into multi-component hydrogen-bonding salts formed from 1-methylpiperazine with aromatic carboxylic acids provides an understanding of the structural and supramolecular architectures of related compounds. This research can contribute to the development of new materials with specific properties (Yu et al., 2015).
Mechanism of Action
Target of Action
The primary target of 1-(2-Chloroethyl)-4-methylpiperazine is DNA, specifically the guanine bases . This compound belongs to the group of alkylating agents, which are commonly used in chemotherapy .
Mode of Action
1-(2-Chloroethyl)-4-methylpiperazine interacts with its target by attaching alkyl groups to the DNA bases . This results in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, thereby preventing DNA synthesis and RNA transcription from the affected DNA . It also causes DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription . Lastly, it induces mispairing of the nucleotides leading to mutations .
Biochemical Pathways
The compound affects the DNA replication pathway, leading to the inhibition of cell division . This disruption in the cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Related compounds like mechlorethamine have been found to have a biological half-life of less than 1 minute , suggesting rapid metabolism and excretion
Result of Action
The result of the action of 1-(2-Chloroethyl)-4-methylpiperazine is the inhibition of cell division, leading to cell death . This makes it effective against rapidly dividing cells, such as those found in tumors .
Action Environment
The action, efficacy, and stability of 1-(2-Chloroethyl)-4-methylpiperazine can be influenced by various environmental factors. For example, the presence of other chemicals in the environment can affect the compound’s action . Additionally, the compound’s action can be influenced by the pH, temperature, and other physical and chemical properties of the environment
properties
IUPAC Name |
1-(2-chloroethyl)-4-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClN2/c1-9-4-6-10(3-2-8)7-5-9/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDYRFNCTJFNQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-4-methylpiperazine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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